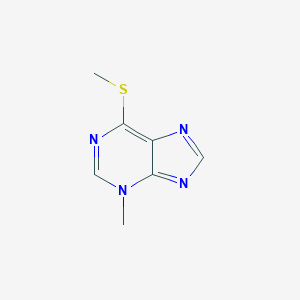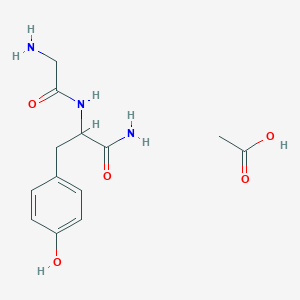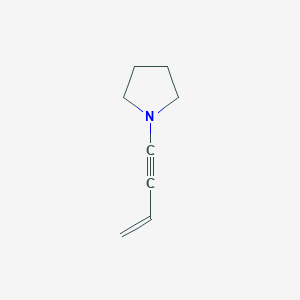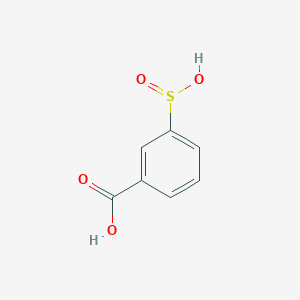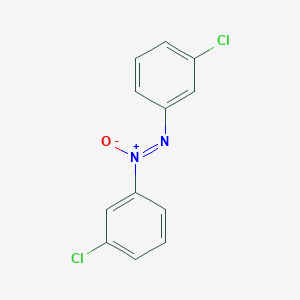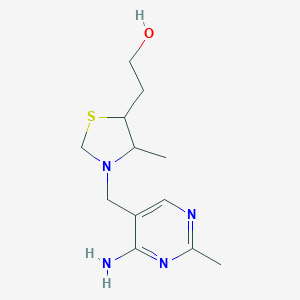
3-((4-Amino-2-methyl-5-pyrimidinyl)methyl)-4-methyl-5-thiazolidineethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((4-Amino-2-methyl-5-pyrimidinyl)methyl)-4-methyl-5-thiazolidineethanol, also known as AMT, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用機序
3-((4-Amino-2-methyl-5-pyrimidinyl)methyl)-4-methyl-5-thiazolidineethanol exerts its effects by inhibiting the activity of enzymes such as dihydrofolate reductase and thymidylate synthase, which are involved in DNA synthesis. This leads to the inhibition of cell division and the induction of apoptosis in cancer cells. In addition, 3-((4-Amino-2-methyl-5-pyrimidinyl)methyl)-4-methyl-5-thiazolidineethanol has been shown to modulate the activity of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
生化学的および生理学的効果
3-((4-Amino-2-methyl-5-pyrimidinyl)methyl)-4-methyl-5-thiazolidineethanol has been shown to have various biochemical and physiological effects such as the inhibition of cell growth and division, induction of apoptosis, modulation of neurotransmitter activity, and neuroprotective effects. In addition, 3-((4-Amino-2-methyl-5-pyrimidinyl)methyl)-4-methyl-5-thiazolidineethanol has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its potential therapeutic applications.
実験室実験の利点と制限
One of the advantages of using 3-((4-Amino-2-methyl-5-pyrimidinyl)methyl)-4-methyl-5-thiazolidineethanol in lab experiments is its ability to inhibit the growth of cancer cells and induce apoptosis, which makes it a potential candidate for cancer research. In addition, 3-((4-Amino-2-methyl-5-pyrimidinyl)methyl)-4-methyl-5-thiazolidineethanol has been shown to have neuroprotective effects, which makes it a potential candidate for neuroscience research. However, one of the limitations of using 3-((4-Amino-2-methyl-5-pyrimidinyl)methyl)-4-methyl-5-thiazolidineethanol in lab experiments is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several future directions for the research on 3-((4-Amino-2-methyl-5-pyrimidinyl)methyl)-4-methyl-5-thiazolidineethanol. One direction is to further investigate its potential applications in cancer research, neuroscience, and drug discovery. Another direction is to study the mechanisms underlying its biochemical and physiological effects, which may lead to the development of new drugs. Additionally, further studies are needed to determine the optimal dosage and administration of 3-((4-Amino-2-methyl-5-pyrimidinyl)methyl)-4-methyl-5-thiazolidineethanol for its potential therapeutic applications.
合成法
3-((4-Amino-2-methyl-5-pyrimidinyl)methyl)-4-methyl-5-thiazolidineethanol can be synthesized by reacting 4-amino-2-methyl-5-pyrimidinemethanol with 4-methyl-5-thiazolidinecarboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with a reducing agent such as sodium borohydride to obtain 3-((4-Amino-2-methyl-5-pyrimidinyl)methyl)-4-methyl-5-thiazolidineethanol.
科学的研究の応用
3-((4-Amino-2-methyl-5-pyrimidinyl)methyl)-4-methyl-5-thiazolidineethanol has been studied for its potential applications in various fields such as cancer research, neuroscience, and drug discovery. In cancer research, 3-((4-Amino-2-methyl-5-pyrimidinyl)methyl)-4-methyl-5-thiazolidineethanol has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, 3-((4-Amino-2-methyl-5-pyrimidinyl)methyl)-4-methyl-5-thiazolidineethanol has been studied for its potential neuroprotective effects and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In drug discovery, 3-((4-Amino-2-methyl-5-pyrimidinyl)methyl)-4-methyl-5-thiazolidineethanol has been used as a lead compound for the development of new drugs.
特性
CAS番号 |
15233-41-7 |
|---|---|
製品名 |
3-((4-Amino-2-methyl-5-pyrimidinyl)methyl)-4-methyl-5-thiazolidineethanol |
分子式 |
C12H20N4OS |
分子量 |
268.38 g/mol |
IUPAC名 |
2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazolidin-5-yl]ethanol |
InChI |
InChI=1S/C12H20N4OS/c1-8-11(3-4-17)18-7-16(8)6-10-5-14-9(2)15-12(10)13/h5,8,11,17H,3-4,6-7H2,1-2H3,(H2,13,14,15) |
InChIキー |
UHDJMGZAZNFDEZ-UHFFFAOYSA-N |
SMILES |
CC1C(SCN1CC2=CN=C(N=C2N)C)CCO |
正規SMILES |
CC1C(SCN1CC2=CN=C(N=C2N)C)CCO |
その他のCAS番号 |
15233-41-7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



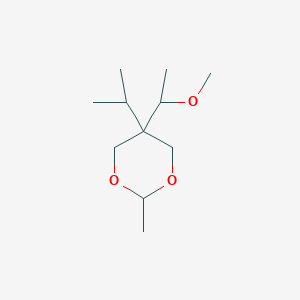
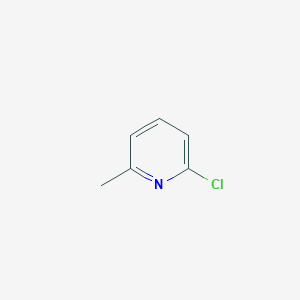
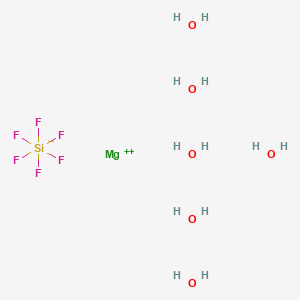
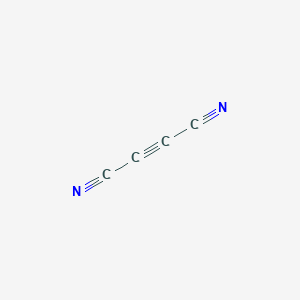
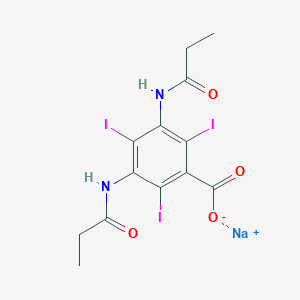
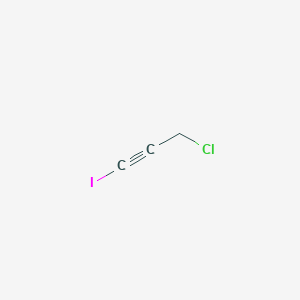
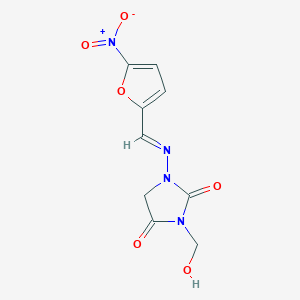
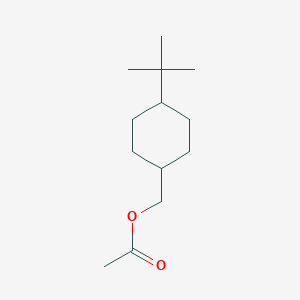
![Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-](/img/structure/B94470.png)
